

An In-depth Technical Guide to the Physicochemical Properties of Triethyl Phosphonoacetate

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Compound of Interest

Compound Name: Triethyl phosphonoacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **triethyl phosphonoacetate** (TEPA), with a primary focus on its density. The information is compiled for professionals in research and development who utilize this versatile reagent. This document includes tabulated quantitative data, detailed experimental protocols for its principal application, and a visualization of its primary reaction pathway.

Quantitative Physicochemical Data

Triethyl phosphonoacetate is a colorless to light yellow liquid widely used in organic synthesis.^[1] Its physical properties have been extensively documented, though minor variations in reported values exist depending on the source and measurement conditions. The following table summarizes the key quantitative data for this compound.

Property	Value	Temperature (°C)	Pressure	Source(s)
Density	1.13 g/mL	25	Ambient	[2] [3] [4] [5] [6]
1.13 g/cm ³	25	Ambient	[7] [8]	
1.125 g/mL	25	Ambient		
1.145 g/mL	25	Ambient		
1.0917 g/cm ³	Not Specified	Ambient	[9]	
Boiling Point	142-145 °C	-	9 mmHg	[2] [3] [4] [5] [6] [10]
140-141 °C	-	9-10 Torr	[9]	
260-262 °C	-	760 mmHg	[8]	
287.4 °C	-	760 mmHg	[11]	
Melting Point	-24 °C	-	Ambient	[4] [8] [11]
Refractive Index	1.431 (n _{20/D})	20	Ambient	[2] [3] [4] [8]
1.430-1.432	Not Specified	Ambient	[6]	
1.43-1.432	Not Specified	Ambient	[9]	
Flash Point	105 °C	-	Closed Cup	[8]
165 °C	-	Not Specified	[4] [5]	
Molecular Formula	C ₈ H ₁₇ O ₅ P	-	-	[1] [4] [7] [10] [11] [12] [13]
Molecular Weight	224.19 g/mol	-	-	[1] [4] [7] [10] [11] [12] [13]
Solubility	Slightly miscible with water.	Ambient	Ambient	[3] [4] [5]
Slightly soluble in Chloroform, Ethyl Acetate, Methanol.	Ambient	Ambient	[5]	

CAS Number	867-13-0	-	-	[1] [3] [4] [5] [7] [8] [9] [12] [13] [14] [15]
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Experimental Protocols

While specific protocols for the determination of **triethyl phosphonoacetate**'s density are not extensively published in primary literature, standard laboratory methods are applicable. The following section details a general procedure for density measurement and a representative protocol for the Horner-Wadsworth-Emmons reaction, the most prominent application of this reagent.[\[3\]](#)[\[10\]](#)

Protocol for Density Determination of a Liquid Reagent

This protocol outlines a standard method for determining the density of a liquid, such as **triethyl phosphonoacetate**, using a pycnometer (specific gravity bottle).

Materials:

- **Triethyl phosphonoacetate**
- Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper and capillary tube
- Analytical balance (readable to ± 0.0001 g)
- Thermometer
- Constant temperature water bath
- Deionized water
- Acetone or other suitable volatile solvent
- Lint-free tissues

Procedure:

- Cleaning and Calibration:

- Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.
- Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
- Weigh the empty, dry pycnometer on the analytical balance (record as m_1).
- Fill the pycnometer with deionized water and insert the stopper, ensuring water displaces through the capillary tube.
- Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for 20-30 minutes.
- Remove the pycnometer, carefully wipe the exterior dry, and weigh it (record as m_2).
- The density of water (ρ_{water}) at 25.0 °C is a known value (approx. 0.99704 g/mL).
- Measurement:
 - Empty and thoroughly dry the pycnometer as in step 1.
 - Fill the dry pycnometer with **triethyl phosphonoacetate**.
 - Insert the stopper, allowing the excess liquid to emerge from the capillary.
 - Equilibrate the pycnometer in the constant temperature water bath at 25.0 °C for 20-30 minutes.
 - Remove the pycnometer, wipe the exterior dry, and weigh it (record as m_3).
- Calculation:
 - Calculate the volume of the pycnometer (V): $V = (m_2 - m_1) / \rho_{\text{water}}$
 - Calculate the density of the **triethyl phosphonoacetate** (ρ_{TEPA}): $\rho_{\text{TEPA}} = (m_3 - m_1) / V$

Protocol for Horner-Wadsworth-Emmons Olefination

Triethyl phosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes, typically with high (E)-selectivity.^{[3][10]} This protocol provides a general workflow for the reaction of **triethyl phosphonoacetate** with an aldehyde.

Materials:

- **Triethyl phosphonoacetate**
- Anhydrous tetrahydrofuran (THF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Aldehyde (substrate)
- Anhydrous hexanes
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, septum, and nitrogen/argon inlet
- Syringes for liquid transfer

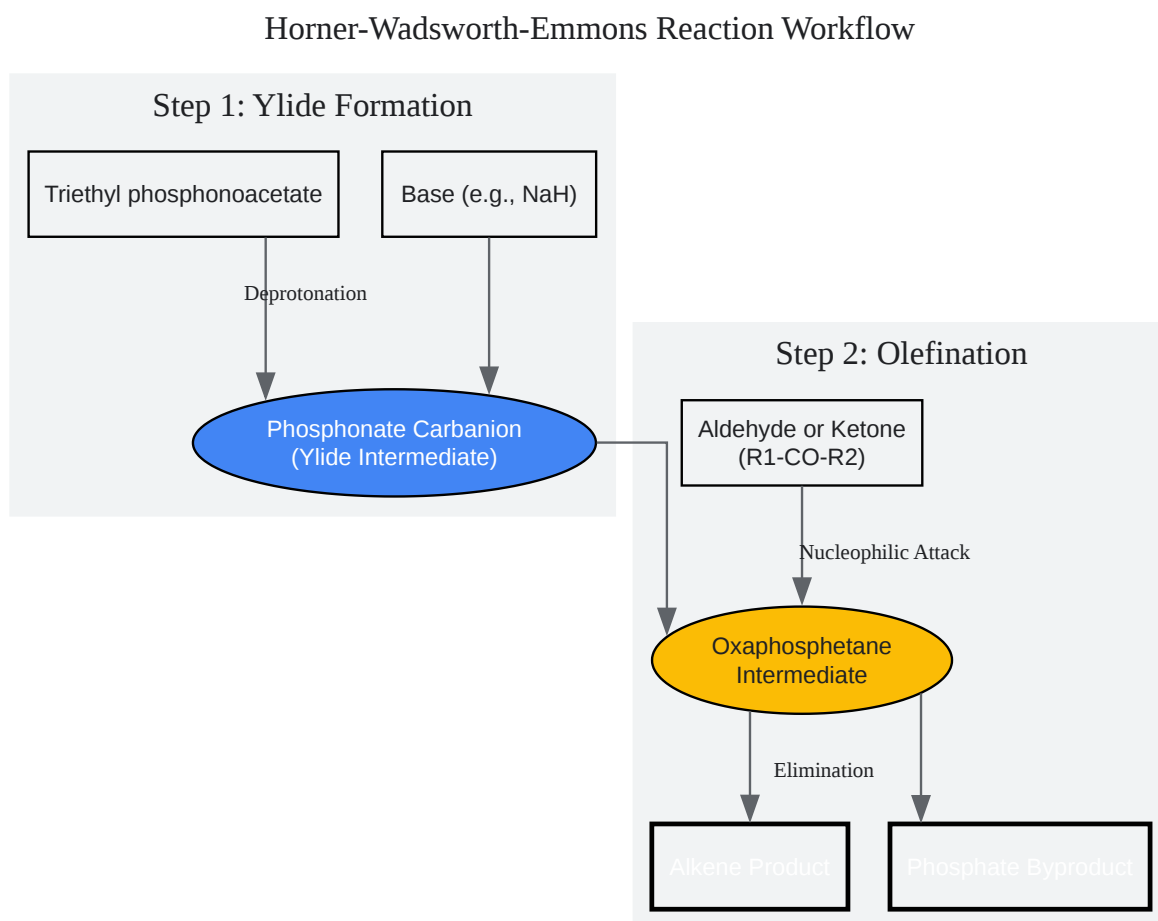
Procedure:

- Preparation of the Ylide (Phosphonate Anion):
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).
 - Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

- Dry the remaining NaH under vacuum.
- Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
- Slowly add **triethyl phosphonoacetate** (1.0-1.2 equivalents) dropwise to the stirred NaH/THF suspension via syringe.
- Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the phosphonate carbanion (ylide).
- Reaction with Aldehyde:
 - Cool the ylide solution back to 0 °C.
 - Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
 - Add the aldehyde solution dropwise to the ylide solution.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS for completion.
- Work-up and Purification:
 - Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
 - Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
 - Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

Visualization of Reaction Pathway

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction, the primary synthetic application of **triethyl phosphonoacetate**.



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Caption: A logical workflow of the Horner-Wadsworth-Emmons reaction.

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